Agavasaponin H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Agavasaponin H involves multiple steps, starting from the extraction of the aglycone moiety from Agave species. The process typically includes hydrolysis, glycosylation, and purification steps. The hydrolysis step involves breaking down the plant material to release the aglycone, followed by glycosylation where sugar moieties are attached to the aglycone. The final product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in biotechnological methods, such as microbial fermentation and enzymatic synthesis, are being explored to enhance the yield and efficiency of production .

Análisis De Reacciones Químicas

Types of Reactions

Agavasaponin H undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

Biological Activities

Agavasaponin H exhibits several notable biological activities:

- Cytotoxicity : Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, studies have shown its ability to induce apoptosis in human cervical carcinoma cells and other malignancies .

- Anti-inflammatory Effects : This compound has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells . This suggests potential applications in managing neuroinflammation.

- Antimicrobial Activity : Like other saponins, this compound may possess antimicrobial properties, contributing to its therapeutic potential against infections .

Medicine

This compound is investigated for its potential in treating various medical conditions:

- Neuroinflammation Management : Studies suggest that compounds from the Agave genus, including this compound, may be effective in managing neuroinflammation related to chronic degenerative diseases .

- Cancer Treatment : Its cytotoxic effects on cancer cells position it as a candidate for anticancer therapies. Research has highlighted its efficacy against specific cancer cell lines, indicating potential for drug development .

Agriculture

This compound's potential use in developing natural pesticides and herbicides is under investigation. Its antimicrobial properties suggest it could serve as a biopesticide, reducing reliance on synthetic chemicals .

Food Industry

Research indicates that Agave-derived compounds can be utilized as food additives due to their health benefits. They may serve as prebiotics or functional ingredients that enhance the nutritional profile of food products .

Case Studies

Mecanismo De Acción

Agavasaponin H exerts its effects primarily through its interaction with cellular membranes and enzymes. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. Additionally, it may interact with steroid receptors, influencing gene expression and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

- Agavasaponin E

- Hecogenin

- Tigogenin

Uniqueness

Agavasaponin H is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Compared to similar compounds, it has shown a higher potency in anti-inflammatory assays, making it a promising candidate for further research and development .

Actividad Biológica

Agavasaponin H is a steroidal saponin derived from the Agave genus, particularly noted for its diverse biological activities. This article explores the compound's properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

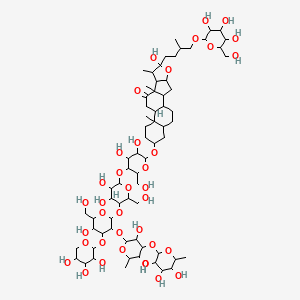

Chemical Structure and Properties

This compound features a complex glycosidic structure typical of steroidal saponins. Its amphipathic nature allows it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological functions. The compound's structural characteristics enable it to influence cellular processes, including membrane dynamics and signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

- Cytotoxicity : Research indicates that this compound has cytotoxic effects against various cancer cell lines. For instance, studies have shown its ability to induce apoptosis in human cervical carcinoma cells and other malignancies .

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells . This suggests potential applications in managing neuroinflammation.

- Antimicrobial Activity : Like other saponins, this compound may possess antimicrobial properties, contributing to its therapeutic potential against infections .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Modulation of Inflammatory Pathways : this compound influences the expression of miRNAs that regulate inflammation, such as miR-34 and miR-21, leading to decreased levels of inflammatory mediators .

- Interaction with Cellular Membranes : Its amphipathic nature allows this compound to integrate into lipid membranes, affecting their fluidity and permeability, which may enhance drug delivery systems .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

- Cancer Treatment : A study focusing on the cytotoxic effects of this compound revealed that it significantly reduced cell viability in human cancer cell lines at specific concentrations (IC50 values). This suggests its potential as a chemotherapeutic agent.

- Neurodegenerative Diseases : In a model of neuroinflammation, this compound administration resulted in decreased levels of inflammatory cytokines and improved cognitive function in treated mice, indicating its promise for treating conditions like Alzheimer's disease .

Propiedades

Número CAS |

58546-21-7 |

|---|---|

Fórmula molecular |

C68H112O37 |

Peso molecular |

1521.6 g/mol |

Nombre IUPAC |

16-[5-[5-[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |

InChI |

InChI=1S/C68H112O37/c1-22(20-91-59-49(85)44(80)41(77)33(16-69)96-59)9-12-68(90)23(2)38-32(105-68)14-30-28-8-7-26-13-27(10-11-66(26,5)29(28)15-37(74)67(30,38)6)95-63-52(88)46(82)55(35(18-71)98-63)101-64-53(89)47(83)56(36(19-72)99-64)102-65-58(104-60-48(84)40(76)31(73)21-92-60)57(42(78)34(17-70)97-65)103-62-51(87)45(81)54(25(4)94-62)100-61-50(86)43(79)39(75)24(3)93-61/h22-36,38-65,69-73,75-90H,7-21H2,1-6H3 |

Clave InChI |

IMDVEXVWVKJLBU-UHFFFAOYSA-N |

SMILES |

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

SMILES canónico |

CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)OC2C(C(C(C(O2)C)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O |

Apariencia |

Solid powder |

melting_point |

228 - 230 °C |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Agavoside H; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.